5-Bromo-N-isopropyl-2-methylnicotinamide
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Overview
Description
5-Bromo-N-isopropyl-2-methylnicotinamide is an organic compound belonging to the class of nicotinamides It is characterized by the presence of a bromine atom at the 5-position, an isopropyl group at the nitrogen atom, and a methyl group at the 2-position of the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-isopropyl-2-methylnicotinamide typically involves the bromination of 2-methylnicotinamide followed by N-isopropylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
For the N-isopropylation step, the brominated intermediate is reacted with isopropylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-isopropyl-2-methylnicotinamide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents like ether or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted nicotinamides depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides or other oxidized derivatives.
Reduction Reactions: Products include dehalogenated nicotinamides.
Scientific Research Applications
5-Bromo-N-isopropyl-2-methylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-isopropyl-2-methylnicotinamide involves its interaction with specific molecular targets and pathways. The bromine atom and the isopropyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or modulate the activity of enzymes or receptors involved in various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-methylnicotinamide
- 5-Bromo-N-ethyl-2-methylnicotinamide
- 5-Bromo-N-isopropyl-3-methylnicotinamide
Uniqueness
5-Bromo-N-isopropyl-2-methylnicotinamide is unique due to the specific substitution pattern on the nicotinamide ring. The presence of the isopropyl group at the nitrogen atom and the methyl group at the 2-position distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-2-methyl-N-propan-2-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-6(2)13-10(14)9-4-8(11)5-12-7(9)3/h4-6H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUTWRCHKOWZLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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